bis(cyclopenta-2,4-dien-1-yl)cobalt
Description
Significance of Bis(cyclopenta-2,4-dien-1-yl)cobalt in Organometallic Chemistry
This compound, commonly known as cobaltocene (B1669278), is an organocobalt compound with the formula Co(C₅H₅)₂. wikipedia.org It holds a significant position in the field of organometallic chemistry, a discipline that bridges organic and inorganic chemistry by studying compounds with metal-carbon bonds. wikipedia.org Cobaltocene is a member of the metallocene family, a class of compounds typically composed of two cyclopentadienyl (B1206354) anions (Cp) bound to a central metal atom in a "sandwich" structure. wikipedia.orgsamipubco.com
The importance of cobaltocene stems from several key characteristics. It is a classic example of a 19-valence electron complex, which is one more than the exceptionally stable 18-electron configuration often found in organometallic compounds like ferrocene (B1249389). wikipedia.org This "extra" electron occupies an antibonding orbital with respect to the cobalt-carbon bonds, influencing its reactivity. wikipedia.org Consequently, cobaltocene readily loses this electron to form the stable 18-electron cobaltocenium cation. wikipedia.org This behavior makes cobaltocene a valuable one-electron reducing agent in laboratory settings. chemeurope.com Its redox properties are so well-defined that it is sometimes used as an internal standard in cyclic voltammetry. chemeurope.com
Furthermore, cobaltocene and its derivatives are subjects of extensive research for their potential applications in various chemical transformations. guidechem.com For instance, it is used to catalyze the synthesis of pyridines from alkynes and nitriles and acts as a polymerization inhibitor for olefins. chemicalbook.com The study of cobaltocene has also contributed significantly to the understanding of bonding, electronic structure, and reactivity within the broader class of metallocenes. acs.orgaip.org
Historical Context of Metallocene Discovery and Cobaltocene's Place in Organometallic Chemistry
The field of organometallic chemistry experienced rapid expansion with the discovery of the first metallocene, ferrocene, in 1951. libretexts.org This discovery was accidental; Peter Pauson and Thomas Kealy were attempting to synthesize fulvalene (B1251668) but instead produced a remarkably stable orange powder, which was later identified as bis(cyclopentadienyl)iron(II), or ferrocene. wikipedia.orglibretexts.orgwikipedia.org The determination of its novel "sandwich" structure by Geoffrey Wilkinson and Ernst Otto Fischer, for which they were awarded the Nobel Prize in Chemistry in 1973, was a landmark moment that revolutionized the understanding of chemical bonding. wikipedia.orgwikipedia.org
Shortly after the discovery of ferrocene, cobaltocene was synthesized. wikipedia.orgchemeurope.com Fischer and his team were the first to prepare the cobalt and nickel analogues of ferrocene. wikipedia.org The synthesis of cobaltocene is typically achieved by reacting cobalt(II) chloride with sodium cyclopentadienide (B1229720) in a solvent like tetrahydrofuran (B95107) (THF). wikipedia.orgchemeurope.com
Cobaltocene's discovery and subsequent study were instrumental in solidifying the concept of the metallocene structure and exploring the electronic properties of these sandwich compounds. wikipedia.org As a 19-electron metallocene, it provided a crucial contrast to the 18-electron ferrocene, allowing for a deeper understanding of the 18-electron rule and the reactivity of organometallic complexes that deviate from it. wikipedia.org The comparative studies of ferrocene, cobaltocene, and other metallocenes have been fundamental to the development of organometallic chemistry, providing a rich area for investigating structure-property relationships. chemeurope.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H10Co |
|---|---|
Molecular Weight |
189.12 g/mol |
IUPAC Name |
cobalt(2+);cyclopenta-1,3-diene |
InChI |
InChI=1S/2C5H5.Co/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |
InChI Key |
ILZSSCVGGYJLOG-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Co+2] |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Co+2] |
melting_point |
343 to 345 °F (NTP, 1992) |
physical_description |
Cobaltocene appears as black-purple crystals or black solid. Sublimes at 104 °F and 0.1 mmHg. (NTP, 1992) Black-purple or black solid; Insoluble in water; [CAMEO] Black-violet crystals; [Acros Organics MSDS] |
solubility |
less than 1 mg/mL at 70.7 °F (NTP, 1992) |
Origin of Product |
United States |
Properties of Bis Cyclopenta 2,4 Dien 1 Yl Cobalt
Bis(cyclopenta-2,4-dien-1-yl)cobalt, or cobaltocene (B1669278), is a dark purple solid that readily sublimes slightly above room temperature. wikipedia.org It is known for its sensitivity to air and light, necessitating handling and storage using air-free techniques. wikipedia.orgnih.gov
Physical and Chemical Properties of Cobaltocene
| Property | Value |
| Chemical Formula | Co(C₅H₅)₂ wikipedia.org |
| Molar Mass | 189.12 g/mol wikipedia.org |
| Appearance | Dark purple solid wikipedia.org |
| Melting Point | 171–173 °C (340–343 °F; 444–446 K) wikipedia.org |
| Solubility in water | Insoluble wikipedia.org |
| Structure | Sandwich coordination geometry wikipedia.org |
| Dipole Moment | Zero wikipedia.org |
This table summarizes key physical and chemical properties of cobaltocene.
Electronic Structure and Chemical Bonding of Bis Cyclopenta 2,4 Dien 1 Yl Cobalt
Molecular Orbital Theory and Valence Electron Configuration
Cobaltocene (B1669278) is a metallocene, or sandwich compound, where a central cobalt atom is situated between two parallel cyclopentadienyl (B1206354) (Cp) rings. wikipedia.org Its valence electron count of 19 is derived from the nine valence electrons of the cobalt atom and the ten π-electrons contributed by the two cyclopentadienyl ligands. wikipedia.org This additional electron, compared to the 18 electrons in ferrocene (B1249389), occupies a high-energy molecular orbital with antibonding character. wikipedia.orgebrary.net
The molecular orbitals (MOs) of cobaltocene arise from the linear combination of the atomic orbitals (AOs) of the central cobalt metal and the π-orbitals of the two cyclopentadienyl ligands. primescholars.comaipublications.com A qualitative molecular orbital diagram shows the relative energy levels of these interactions, which are crucial for understanding the compound's stability and reactivity. researchgate.net The stability of metallocenes like chromocene (B72048) and vanadocene is lower due to unfilled bonding orbitals, making them highly reactive. ebrary.net
The formation of molecular orbitals in cobaltocene involves the interaction of the cobalt atom's 3d, 4s, and 4p atomic orbitals with the group orbitals of the two cyclopentadienyl (C₅H₅⁻) ligands. primescholars.comaipublications.comembuni.ac.ke Specifically, the 2pz orbitals of the ten carbon atoms across both Cp rings combine to form ligand group orbitals that have suitable symmetry to overlap with the metal orbitals. embuni.ac.kescholarsresearchlibrary.com
Theoretical studies show that the primary electronic contributions to the molecular orbitals come from the metal's 3d orbitals and the carbon atoms' 2pz orbitals. embuni.ac.kescholarsresearchlibrary.com The metal's 4s and 4p orbitals also participate in the bonding. primescholars.com The extent of involvement of each metal orbital varies. In one DFT study, the order of involvement for the 4s and 4p orbitals was determined to be 4s > 4pz > 4py > 4px, while for the 3d orbitals, the order was 3dyz > 3dxy > 3dxz > 3d₂z > 3dx₂-y². primescholars.comprimescholars.com The total involvement of the metal's 3d, 4s, and 4p orbitals, along with the 2pz orbitals of the ten carbon atoms, is a measure of bonding strength and stability. primescholars.com
| Orbital Type | Order of Decreasing Involvement |
|---|---|
| 4s and 4p | 4s > 4pz > 4py > 4px |
| 3d | 3dyz > 3dxy > 3dxz > 3d₂z > 3dx₂-y² |
The 19th valence electron in cobaltocene occupies a doubly degenerate, highest occupied molecular orbital (HOMO) that is antibonding with respect to the metal-carbon bonds. wikipedia.orgebrary.net This orbital is designated as the e₁g* orbital in the D₅d symmetry point group. ebrary.net The presence of an electron in this antibonding orbital leads to a slight lengthening of the cobalt-carbon bonds (approximately 2.1 Å) compared to the iron-carbon bonds in the more stable 18-electron ferrocene. wikipedia.org The tendency to lose this electron and achieve a stable 18-electron configuration in the form of the cobaltocenium cation is a defining characteristic of cobaltocene's chemistry. wikipedia.org
Theoretical Investigations of Electronic Structure
Computational chemistry provides powerful tools for elucidating the intricate details of cobaltocene's electronic structure. Methods such as Density Functional Theory (DFT) and coupled cluster computations have been employed to analyze its geometry, molecular orbitals, and electronic transformations.
DFT calculations, particularly using the B3LYP functional with the 6-31G(d) basis set, have been widely applied to study the electronic structure and geometry of cobaltocene. primescholars.comaipublications.comembuni.ac.ke These studies confirm that the molecular orbitals are formed from the linear combination of 59 atomic orbitals: 50 from the two Cp ligands and nine from the cobalt atom. aipublications.com Eigenvalue and population analyses reveal that the first 12 molecular orbitals have contributions from the carbon 2pz orbitals and the cobalt 4s, 4p, and 3d orbitals. primescholars.comembuni.ac.ke
These calculations also provide insights into the relative stability of different metallocenes. For instance, the total involvement of the metal and ligand orbitals in bonding is calculated to be greater in ferrocene (42.2528) than in cobaltocene (40.2388), suggesting that ferrocene is more stable. embuni.ac.kelongdom.org This is consistent with experimental observations.
| Parameter | Finding | Reference |
|---|---|---|
| Contributing Orbitals | Co (3d, 4s, 4p) and C (2pz) | primescholars.comembuni.ac.ke |
| Total Orbital Involvement | 40.2388 | embuni.ac.kelongdom.org |
| Optimized Co-C Bond Length | ~1.97-1.99 Å | primescholars.com |
For a more accurate description of electronic properties, especially those involving electron correlation and excited states, high-level ab initio methods like coupled cluster (CC) theory are utilized. The domain-based local pair natural orbital coupled cluster method with single, double, and perturbative triple excitations (DLPNO-CCSD(T)) has proven effective for studying large systems like metallocenes. rsc.org This approach provides near CCSD(T) accuracy at a significantly reduced computational cost by localizing orbitals and truncating the virtual space. rsc.org
These advanced computations are particularly valuable for determining accurate ionization energies and understanding electronic transformations, such as the one-electron oxidation of cobaltocene. rsc.org The ability to tune the electronic properties of cobaltocene derivatives by substituting the Cp rings makes them useful as reducing agents and mediators in chemical reactions, such as N₂ and CO₂ fixation. rsc.org Coupled cluster methods provide the theoretical foundation to understand and predict the efficacy of these tailored molecules in such applications. rsc.org
Electronic Structure Comparisons with Ferrocene and Nickelocene (B73246)
The electronic structure of bis(cyclopenta-2,4-dien-1-yl)cobalt, commonly known as cobaltocene, is fundamental to understanding its chemical properties and reactivity. A comparative analysis with its neighboring metallocenes, ferrocene (Fe(C₅H₅)₂) and nickelocene (Ni(C₅H₅)₂), provides significant insight into the subtle yet crucial differences that arise from the change in the central metal atom. These three compounds, while structurally similar, exhibit distinct electronic configurations that profoundly influence their behavior.
In the molecular orbital (MO) framework of metallocenes, the interaction between the metal's d-orbitals and the π-orbitals of the two cyclopentadienyl (Cp) ligands results in a set of bonding, non-bonding, and antibonding orbitals. For ferrocene, its 18 valence electrons completely fill the bonding and non-bonding orbitals, resulting in a stable, diamagnetic molecule with a significant HOMO-LUMO gap. libretexts.orglongdom.org
For cobaltocene, the additional 19th electron occupies a doubly degenerate, antibonding orbital (e₁g*). aip.orgacs.org This singly occupied molecular orbital (SOMO) makes cobaltocene paramagnetic and significantly more reactive than ferrocene. The presence of an electron in an antibonding orbital accounts for the slight elongation of the metal-carbon bonds in cobaltocene compared to ferrocene. wikipedia.org Furthermore, this electron is easily lost, making cobaltocene an effective one-electron reducing agent, as it readily oxidizes to the stable 18-electron cobaltocenium cation, [Co(C₅H₅)₂]⁺. libretexts.orgquora.com
Nickelocene, with 20 valence electrons, has two electrons in the antibonding e₁g* orbitals. wikipedia.orgchemeurope.com This configuration results in a paramagnetic molecule with a triplet ground state. wikipedia.org The presence of two electrons in antibonding orbitals further destabilizes the molecule relative to ferrocene and even cobaltocene, which is reflected in its chemical reactivity. primescholars.com Despite having more valence electrons, cobaltocene is a stronger reducing agent than nickelocene, illustrating that the energy of the electrons, rather than simply the count, dictates redox potential. wikipedia.org
Theoretical studies, such as those using Density Functional Theory (DFT), have quantified these differences. Calculations show that the total involvement of the metal's 3d, 4s, and 4p orbitals and the ligands' 2pz orbitals in bonding is greater in ferrocene than in cobaltocene, and greater in cobaltocene than in nickelocene, correlating with their relative stabilities (Ferrocene > Cobaltocene > Nickelocene). longdom.orgprimescholars.com
Table 1: Comparison of Electronic Properties
| Property | Ferrocene (Fe(C₅H₅)₂) | Cobaltocene (Co(C₅H₅)₂) | Nickelocene (Ni(C₅H₅)₂) |
|---|---|---|---|
| Total Valence Electrons | 18 wikipedia.org | 19 libretexts.org | 20 wikipedia.org |
| Metal d-electron Count | 6 (Fe²⁺) wikipedia.org | 7 (Co²⁺) aip.org | 8 (Ni²⁺) chemeurope.com |
| HOMO Occupancy | Filled (e₂g) | Singly Occupied (e₁g*) | Doubly Occupied (e₁g*) |
| Magnetic Property | Diamagnetic libretexts.org | Paramagnetic aip.org | Paramagnetic wikipedia.org |
| Stability | High | Moderate | Low |
| Reactivity | Low | Acts as a reducing agent quora.com | High |
Table 2: Comparative Research Findings
| Parameter | Ferrocene | Cobaltocene | Nickelocene | Source |
|---|---|---|---|---|
| Metal-Carbon Bond Length (Å) | ~2.04 | ~2.1 | Not specified | wikipedia.org |
| HOMO-LUMO Gap | Larger | Smaller than Ferrocene | Smaller than Cobaltocene | longdom.orgprimescholars.com |
| Total Orbital Involvement (Metal + Ligand) | 42.2528 | 40.2388 | 38.3776 | longdom.orgprimescholars.com |
Fundamental One-Electron Reduction Processes
Cobaltocene is a stable 19-valence electron organometallic compound. wikipedia.org This electron count is one more than the 18 electrons typically found in highly stable metallocenes like ferrocene. wikipedia.org This "extra" electron resides in an orbital that is antibonding with respect to the cobalt-carbon bonds. wikipedia.org Consequently, cobaltocene has a strong tendency to lose this electron to achieve a more stable 18-electron configuration, forming the cobaltocenium cation ([Co(C₅H₅)₂]⁺). wikipedia.orgacs.org This inherent tendency makes cobaltocene an effective one-electron reducing agent in many chemical reactions. wikipedia.orgquora.com
The fundamental redox process is a reversible one-electron oxidation/reduction:
Co(C₅H₅)₂ ⇌ [Co(C₅H₅)₂]⁺ + e⁻
This process is electrochemically well-behaved and reversible. wikipedia.orgacs.org In fact, the cobaltocenium/cobaltocene redox couple is considered a reliable internal standard for calibrating reference electrode potentials in non-aqueous electrochemistry. researchgate.net The reduction of the cobaltocenium cation leads to the formation of the neutral cobaltocene, which can be deposited on an electrode surface. capes.gov.br
Beyond the Co(II)/Co(III) couple, further reduction to a 21-electron dianion, [Co(C₅H₅)₂]²⁻, has been observed at very negative potentials in solvents like tetrahydrofuran (B95107) (THF). acs.org The electroreduction of cobaltocene can also lead to a metallocene anion. acs.org The study of these multi-electron processes has expanded the understanding of cobaltocene's redox capabilities. acs.orgutexas.edu
Electrochemical Characterization Techniques
The electrochemical properties of cobaltocene are primarily investigated using techniques that probe its electron transfer behavior. Cyclic voltammetry and methods for determining the diffusion coefficient are central to its characterization.
Cyclic Voltammetry as an Internal Standard
Cyclic voltammetry (CV) is a powerful technique for studying the redox behavior of cobaltocene. The reversibility of the Co(C₅H₅)₂⁺/Co(C₅H₅)₂ redox couple is so well-behaved that it is often used as an internal standard in CV experiments. wikipedia.orgquora.com This allows for accurate determination of the redox potentials of other compounds in the same solution, as the cobaltocene couple provides a stable and known reference point. medwinpublishers.com The use of cobaltocene and its permethylated derivative as internal references is particularly valuable in non-aqueous solvents where traditional reference electrodes can be unreliable. cdnsciencepub.comcdnsciencepub.com
Diffusion Coefficient Determination
The diffusion coefficient (D) is a measure of the rate at which a species can move through a solution, a critical parameter in understanding electrochemical reactions. For the cobaltocenium ion (Cc⁺), diffusion coefficients have been determined using various electrochemical methods, including cyclic voltammetry and chronoamperometry. nih.govupb.ro The Randles-Sevcik and Cottrell equations are commonly employed to calculate D from the experimental data. upb.ro
Studies have shown that the diffusion coefficient of cobaltocenium is influenced by the solvent and temperature. For instance, in organic solvents like acetonitrile (B52724) and dimethyl sulfoxide, the diffusion coefficients have been systematically measured over a range of temperatures. upb.ro The diffusion coefficients of ferrocene and cobaltocene derivatives have been found to be significantly higher than other non-aqueous redox materials, which is an attractive property for applications such as redox flow batteries. elsevierpure.comnih.gov
Influence of Substituents on Redox Potentials
The electronic properties of the cyclopentadienyl ligands have a significant impact on the redox potential of the cobaltocene/cobaltocenium couple. The introduction of substituents can either donate or withdraw electron density from the metal center, thereby tuning its reducing power.
Inductive Effects of Methyl Groups (e.g., Decamethylcobaltocene)
The inductive effect of substituents is clearly demonstrated by comparing cobaltocene to its permethylated analog, decamethylcobaltocene ([Co(C₅Me₅)₂] or CoCp*₂). The ten methyl groups on the cyclopentadienyl rings are electron-donating, which increases the electron density on the cobalt center. quora.comwikipedia.org This increased electron density makes it easier for the cobalt to be oxidized, thus making decamethylcobaltocene a significantly stronger reducing agent than cobaltocene. wikipedia.orgquora.com
The redox potential of the [CoCp*₂]⁺/⁰ couple is approximately -1.94 V versus the ferrocene/ferrocenium couple in dichloromethane (B109758), which is considerably more negative than the -1.33 V for the [CoCp₂]⁺/⁰ couple in the same solvent. wikipedia.orgwikipedia.org This difference of about 600 mV highlights the substantial influence of the methyl groups' inductive effects. wikipedia.org This principle of tuning redox potentials through ligand modification is a fundamental concept in organometallic chemistry. nih.gov Even a single methyl group has been shown to have a measurable effect on the electronic structure and ionization energy of cobaltocene. nih.gov
Electrochemical Behavior in Non-Aqueous and Ionic Liquid Media
The electrochemical behavior of cobaltocene is highly dependent on the solvent system. While extensively studied in traditional non-aqueous solvents, its properties in ionic liquids have also garnered significant attention.
In non-aqueous solvents like acetonitrile, dimethylformamide, and dichloromethane, the cobaltocene/cobaltocenium couple generally exhibits reversible or quasi-reversible behavior. cdnsciencepub.comelsevierpure.com However, recent studies have shown that decamethylcobaltocene can be unstable in dichloromethane, undergoing reactions that alter its structure. nsf.gov This highlights the importance of solvent choice in electrochemical studies.
Ionic liquids (ILs) offer a unique environment for electrochemical reactions due to their low volatility, high ionic conductivity, and wide electrochemical windows. researchgate.netdntb.gov.ua In various aprotic ionic liquids, the cobaltocenium/cobaltocene redox couple shows well-defined, diffusion-controlled peaks in cyclic voltammograms. nih.govresearchgate.net The formal potential of the couple has been determined in several ILs, and the difference between the ferrocene/ferrocenium and cobaltocenium/cobaltocene couples has been found to be approximately 1.350 V. nih.govresearchgate.net The diffusion coefficients of cobaltocenium in ionic liquids have also been calculated, providing valuable data for understanding mass transport in these novel media. nih.gov The electrochemical behavior in ionic liquids can range from reversible to quasi-reversible or even irreversible depending on the specific ionic liquid and electrode material used. nih.govresearchgate.net
Electrogeneration of Unusual Oxidation States and Species
The inherent stability of the metallocene sandwich structure allows for the electrochemical generation of cobaltocene species in various oxidation states. Cyclic voltammetry, particularly with ultramicroelectrodes, has been instrumental in studying these highly reactive species.
The cobaltocenium cation, [Co(C₅H₅)₂]⁺, can undergo a reversible one-electron oxidation to form the dication [Co(C₅H₅)₂]²⁺. utexas.edu This 17-electron species is stable on the cyclic voltammetry timescale, and its formation suggests the retention of the original sandwich structure. utexas.edu This oxidation process is chemically and electrochemically reversible. utexas.edu At higher temperatures, however, the dication shows instability. utexas.edu Further oxidation beyond the 2+ state is a chemically irreversible process that likely involves the destruction of the sandwich structure. utexas.edu
At the other end of the electrochemical spectrum, the cobaltocene anion, [Co(C₅H₅)₂]⁻, can be further reduced to a dianion, [Co(C₅H₅)₂]²⁻. utexas.edu This 21-electron species is unstable on the cyclic voltammetry timescale, even at temperatures as low as -100 °C. utexas.edu More recently, a stable formal 21-electron cobaltocene derivative has been synthesized and isolated through ligand design, specifically by using a chelating pincer ligand that allows for the coordination of a nitrogen lone pair donor while maintaining the η⁵-coordination of the two cyclopentadienyl rings. nih.gov
The standard electrode potentials for several redox couples of cobaltocene have been determined and are summarized in the table below.
| Redox Couple | E° (V vs SCE) | Solvent/Electrolyte | Temperature (°C) |
| [Co(C₅H₅)₂]⁺/²⁺ | +3.15 | SO₂ / (TBA)AsF₆ | -70 |
| [Co(C₅H₅)₂]⁰/⁺ | -0.94 | Acetonitrile | 25 |
| [Co(C₅H₅)₂]⁻/⁰ | -1.86 | THF / (TBA)PF₆ | 25 |
| [Co(C₅H₅)₂]²⁻/⁻ | < -3.1 | THF / (TBA)PF₆ | < -60 |
Data compiled from various electrochemical studies. utexas.edu
Protonation Site Analysis of the Cobaltocene Anion
A key question in the chemistry of metallocene anions is the site of electrophilic attack, specifically protonation. For the cobaltocene anion, [Co(C₅H₅)₂]⁻, electrochemical studies have provided a clear answer. By electrochemically reducing the cobalticinium ion by two electrons to generate the cobaltocene anion in the presence of weak acids, the subsequent protonation reaction can be observed. acs.org
The data from these studies are consistent with the protonation occurring directly on one of the cyclopentadienyl ligands, with no evidence for the formation of a metal hydride intermediate. acs.org This reaction is known to be rapid, even with a weak acid such as phenol. acs.org The product of this protonation is cyclopentadienyl(cyclopentadiene)cobalt, CpCo(C₅H₆). acs.org When using a deuterated acid source, the deuterium (B1214612) is found exclusively in the exo position on the cyclopentadiene (B3395910) ring. acs.org
This contrasts with the behavior of some other metallocenes and highlights a key aspect of cobaltocene's reactivity. The direct attack on the ligand is a significant finding in rationalizing the differences in reactivity between various metallocenes. acs.org
Electronic Structure
The electronic structure of cobaltocene (B1669278) is a key aspect that dictates its physical and chemical properties. As a 19-valence electron metallocene, the additional electron beyond the stable 18-electron configuration occupies an orbital that is antibonding with respect to the cobalt-carbon (Co-C) bonds. wikipedia.org This results in slightly longer Co-C bond lengths compared to the iron-carbon (Fe-C) bonds in ferrocene (B1249389). wikipedia.org
Theoretical and experimental studies have provided detailed insights into the electronic configuration of cobaltocene. acs.org The singly occupied molecular orbital (SOMO) has been identified as having significant metal d-orbital character, which is delocalized over the cyclopentadienyl (B1206354) rings. acs.orgaip.org This delocalization is a crucial feature of its electronic structure.
The ionization energy of cobaltocene, which is the energy required to remove an electron, has been determined with high accuracy using techniques like mass-analyzed threshold ionization (MATI) spectroscopy. rsc.org The adiabatic ionization energy of a methylated derivative, (η⁵-C₅H₄Me)(η⁵-C₅H₅)Co, was found to be 5.2097(6) eV. rsc.org This low ionization energy is a direct consequence of the high-energy, antibonding nature of the SOMO.
The electronic structure of cobaltocene is also influenced by factors such as the Jahn-Teller effect, which describes the geometric distortion of non-linear molecules in degenerate electronic states. aip.org Studies have shown that both covalency effects and vibronic interactions play significant roles in determining the magnetic properties of cobaltocene. aip.org
Reaction Mechanisms Involving Bis Cyclopenta 2,4 Dien 1 Yl Cobalt
Electron Transfer Pathways
The ease with which cobaltocene (B1669278) undergoes a one-electron oxidation to the stable 18-electron cobaltocenium cation, [Co(C₅H₅)₂]⁺, is a cornerstone of its chemistry. wikipedia.orgresearchgate.net This process is electrochemically reversible and is a key feature in many of its reaction pathways. researchgate.net
Radical Mechanisms in Halide Reactions
The reaction of cobaltocene with organic halides often proceeds through a radical mechanism. nsf.gov Evidence suggests that an electron transfer from cobaltocene to the organic halide can occur, generating a radical species. nsf.gov For instance, the reaction of decamethylcobaltocene (Cp*₂Co), a derivative of cobaltocene, with dichloromethane (B109758) (CH₂Cl₂) is proposed to involve the generation of a chloromethyl radical following electron transfer from the cobalt center. nsf.gov This initial step leads to the formation of the cobaltocenium cation and a halide anion. nsf.gov The reaction rates of cobaltocene with halomethanes are highly dependent on the halogen, increasing in the order of Cl < Br < I. nsf.gov
The formation of radical intermediates is further supported by the types of products observed. In reactions with certain organic halides, the initially formed radical can undergo further reactions, such as ring expansion of the cyclopentadienyl (B1206354) ligand. nsf.gov
Photoinduced Radical Release and Transfer
Irradiation of cobaltocene at specific energies, particularly at its ligand-to-metal charge transfer (LMCT) bands, can induce the release of a cyclopentadienyl radical. acs.orgresearchgate.netacs.orgnih.gov This photochemical process involves the labilization of the cyclopentadienyl-cobalt bond. acs.orgresearchgate.netacs.orgnih.gov The generated cyclopentadienyl radical can be detected using techniques like electron paramagnetic resonance (EPR) spectroscopy with a spin trap. researchgate.netnih.gov
This photoinduced radical release provides a method for generating cyclopentadienyl cobalt(I) species, which are active in catalytic reactions such as [2+2+2] cyclotrimerizations. researchgate.netacs.orgnih.gov It is important to note that this photochemical reactivity means cobaltocene should not be considered a photostable redox reagent in many applications, including those in photovoltaics and photocatalysis. researchgate.netacs.orgnih.gov
Ligand Reactivity and Modification
The cyclopentadienyl ligands of cobaltocene are not mere spectators and can participate in various reactions, leading to the formation of new organometallic complexes.
Reactions with Hydrogen Halides
Cobaltocene reacts with hydrogen halides (HX, where X = Cl, Br, I) in ethereal solutions to produce ionic complexes. researchgate.net In the absence of other coordinating ligands, the reaction yields cobalticenium tetrhalocobaltate(II) salts, [Cp₂Co]₂[CoX₄]. researchgate.net However, if a ligand such as triphenylphosphine (B44618) is present, the main products are the cobalticenium halides, [Cp₂Co]X. researchgate.net The reaction with hydrogen fluoride (B91410) results in the formation of [Cp₂Co][HF₂]. researchgate.net The mechanisms for these reactions are thought to involve the initial oxidation of cobaltocene to the cobaltocenium cation. researchgate.net
Reactions with Organic Halides
The reaction of cobaltocene with various organic halides leads to the formation of cyclopentadienyl(1-exo-organylcyclopentadiene)cobalt complexes. researchgate.net This reaction is particularly smooth with benzyl (B1604629), allyl, and propargyl halides. researchgate.net A two-step radical mechanism is proposed for this transformation. researchgate.net For example, the reaction with benzyl chloride yields 1-exo-benzylcyclopentadienyl(cyclopentadiene)cobalt. researchgate.net The reactivity with halomethanes also produces 1-exo-organyl derivatives, with the reaction rate increasing with the number of halogen atoms on the methyl group and in the order Cl < Br < I. researchgate.net
| Reactant | Product |
| Benzyl chloride | 1-exo-benzylcyclopentadienyl(cyclopentadiene)cobalt |
| Benzyl bromide | 1-exo-benzylcyclopentadienyl(cyclopentadiene)cobalt |
| trans-3-bromo-1-phenylpropene | 1-exo-(trans-3-phenylallyl)cyclopentadienyl(cyclopentadiene)cobalt |
| 3-bromo-1-phenylpropyne | 1-exo-(3-phenylpropargyl)cyclopentadienyl(cyclopentadiene)cobalt |
| Dichloromethane | 1-exo-dichloromethylcyclopentadienyl(cyclopentadiene)cobalt |
| Interactive Data Table: Products from the reaction of cobaltocene with various organic halides. |
Reactions with Organic Compounds Under Specific Atmospheres (e.g., Oxygen)
In the presence of oxygen, cobaltocene reacts with organic compounds containing an active hydrogen atom to yield π-cyclopentadienyl-(1-exo-organylcyclopentadiene)cobalt complexes. rsc.org An oxygen adduct of cobaltocene, formulated as [(C₅H₅)₂Co]₂O₂, is proposed as an intermediate in this reaction. rsc.org This orange solid is formed when dry oxygen is passed through a solution of cobaltocene in ether at low temperatures. rsc.org This adduct is unstable and decomposes to cobalticinium hydroxide. rsc.org The oxygen adduct is an active reagent for the oxidative cleavage of carbon-carbon bonds in α-diketones and o-quinones, leading to the formation of cobalticinium carboxylates. rsc.org
Surface Reaction Mechanisms in Atomic Layer Deposition (ALD)
The deposition of thin films using bis(cyclopenta-2,4-dien-1-yl)cobalt, also known as cobaltocene or CoCp₂, in Atomic Layer Deposition (ALD) is governed by self-limiting surface reactions. This section details the mechanistic steps of these reactions, focusing on the initial adsorption of the precursor and the subsequent removal of its ligands to form a cobalt film.
Associative Adsorption Processes
The nature of the substrate surface plays a crucial role in the adsorption process. In plasma-enhanced ALD (PE-ALD), the surface is often terminated with species derived from the plasma gas, such as NHₓ groups in the case of an N₂/H₂ plasma. The cobaltocene precursor then reacts with this functionalized surface.
| Adsorption Characteristic | Observation | Source |
| Adsorption Type | Associative | aip.org |
| Precursor State | Non-dissociative upon initial surface interaction | aip.org |
| Surface Interaction | Reacts with plasma-functionalized surfaces (e.g., NHₓ terminated) | core.ac.uk |
Ligand Removal and Intermediate Formation
Following the adsorption of the cobaltocene precursor, the subsequent step involves the removal of the cyclopentadienyl (Cp) ligands to deposit elemental cobalt. This is typically achieved through a reaction with a co-reactant, such as an O₂, NH₃, or H₂/N₂ plasma.
The mechanism of ligand removal can vary depending on the co-reactant and the substrate's crystallographic orientation. During plasma exposure, the Cp ligands are eliminated from the surface. For instance, with an O₂ plasma, the Cp ligands are removed, and cyclopentadienone has been identified as a potential intermediate in this oxidation and removal process. aip.org
In processes using nitrogen and hydrogen-based plasmas, the removal of the Cp ligands is facilitated by hydrogen transfer from the surface to the ligand, forming cyclopentadiene (B3395910) (HCp), which then desorbs from the surface. core.ac.uk This has been observed as a product during the precursor half-reaction in some ALD processes. nih.gov
The efficiency of ligand removal can be influenced by the surface structure. On a Co(100) surface under typical ALD conditions with NHₓ termination, both Cp ligands can be eliminated through two sequential hydrogen transfer steps. This results in the deposition of a cobalt atom on the surface. However, on a Co(001) surface, the activation barrier for the removal of the second Cp ligand is significantly higher. Consequently, only one Cp ligand is readily eliminated, leaving a CoCp fragment on the surface after the initial precursor pulse. core.ac.uk
Table of Ligand Removal and Intermediate Species:
| Co-reactant | Ligand Removal Mechanism | Intermediate/Byproduct | Surface Dependency | Source |
| O₂ Plasma | Oxidation of Cp ligand | Cyclopentadienone | Not specified | aip.org |
| NH₃ or H₂/N₂ Plasma | Hydrogen transfer to Cp ligand | Cyclopentadiene (HCp) | Present | core.ac.uknih.gov |
Table of Surface-Dependent Ligand Elimination:
| Surface | First Cp Ligand Removal | Second Cp Ligand Removal | Final Surface Species | Source |
| Co(100) with NHₓ | Favorable | Favorable | Co atom | core.ac.uk |
| Co(001) with NHₓ | Favorable | Unfavorable (high activation barrier) | CoCp fragment | core.ac.uk |
Catalytic Applications of Bis Cyclopenta 2,4 Dien 1 Yl Cobalt and Its Derivatives
Role in Polymerization Reactions
Cobaltocene (B1669278) and its derivatives play a significant role in the field of polymer chemistry, particularly in controlling radical polymerization processes. These methods, collectively known as cobalt-mediated radical polymerization (CMRP), offer a pathway to synthesize polymers with well-defined architectures, molecular weights, and low polydispersity. wikipedia.orgrsc.orgnih.gov
Controlled/Living Radical Polymerization
Cobalt-mediated radical polymerization is a form of reversible deactivation radical polymerization (RDRP) that allows for the synthesis of highly uniform polymers. rsc.org The control over the polymerization process is typically achieved through two primary mechanisms: reversible termination (RT) and degenerative transfer (DT). wikipedia.orgrsc.org
In the reversible termination mechanism, a cobalt(II) species reversibly caps (B75204) the growing polymer chain, forming a dormant organo-cobalt(III) species. This dormant species can then homolytically cleave, either thermally or photochemically, to regenerate the active propagating radical and the cobalt(II) complex. This equilibrium minimizes the concentration of active radicals at any given time, thereby suppressing irreversible termination reactions and leading to a controlled, or "living," polymerization. wikipedia.orgnih.gov This process is particularly effective for monomers like acrylates and vinyl acetate (B1210297). rsc.orgnih.gov For instance, cobalt(II) tetramesitylporphyrin has been shown to effectively mediate the living radical polymerization of vinyl acetate, yielding polymers with a linear increase in molecular weight with conversion and narrow molecular weight distributions. rsc.org
Another mechanism is catalytic chain transfer (CCT), where a cobalt(II) complex facilitates the transfer of a hydrogen atom from a growing polymer radical to a monomer, resulting in a polymer with a terminal double bond and initiating a new polymer chain. This method is particularly useful for synthesizing shorter polymer chains. wikipedia.org
The versatility of CMRP has been demonstrated in the polymerization of various monomers, including methyl methacrylate, vinyl esters like vinyl acetate and vinyl pivalate, and even vinyl chloride. nih.govsigmaaldrich.cnmaterials-science.inforesearchgate.netsigmaaldrich.comrsc.org For example, bis(acetylacetonato)cobalt(II) has been successfully used to mediate the radical copolymerization of chlorotrifluoroethylene (B8367) and vinyl acetate, allowing for control over both the molar mass and the fluorinated unit content of the resulting copolymer. nih.gov
Table 1: Examples of Monomers Polymerized via Cobalt-Mediated Radical Polymerization (CMRP)
| Monomer | Cobalt Complex | Initiator | Key Findings | Reference(s) |
| Methyl Methacrylate (MMA) | Cobaltocene(II) | Not specified | Initiated radical polymerization by reducing the initiator. | nih.gov |
| Vinyl Acetate (VAc) | Bis(acetylacetonato)cobalt(II) | V-70 | Controlled polymerization with predetermined molecular weight and low polydispersity. | nih.gov |
| Vinyl Acetate (VAc) | Cobalt(II) tetramesitylporphyrin | Not specified | Effective living radical polymerization in bulk. | rsc.org |
| Vinyl Pivalate (VPv) | Anhydrous Co(acac)₂ | Lauroyl peroxide | Controlled polymerizations yielding homopolymers with narrow polydispersity. | materials-science.inforesearchgate.net |
| Vinyl Benzoate (VBz) | Anhydrous Co(acac)₂ | Lauroyl peroxide | Homopolymerizations with moderate control over polydispersity. | materials-science.inforesearchgate.net |
| Vinyl Chloride (VC) | Bis(acetylacetonato)cobalt(II) | Alkyl-Co(III) compound | First report of controlled polymerization of VC via CMRP. | rsc.org |
| Chlorotrifluoroethylene (CTFE) and Vinyl Acetate (VAc) | Bis(acetylacetonato)cobalt(II) | AIBN | Successful controlled radical copolymerization. | nih.gov |
Precursor for Nanoparticle Synthesis and Catalysis
Cobaltocene has proven to be an effective reducing agent for the synthesis of metallic nanoparticles (NPs). This method offers a straightforward and rapid approach to generate small, stable, and catalytically active nanoparticles from various metal salts without the need for additional stabilizing ligands or supports. acs.orgresearchgate.net
Reduction of Metal Salts for Nanoparticle Generation (Copper, Silver, Rhodium)
The 19-electron configuration of cobaltocene makes it a potent single-electron reducing agent. wikipedia.org It readily donates an electron to a metal salt, leading to the formation of the stable 18-electron cobaltocenium cation and the reduction of the metal cation to its zero-valent state, which then nucleates to form nanoparticles. acs.orgresearchgate.net
Copper Nanoparticles (CuNPs): The reduction of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) with cobaltocene results in the rapid formation of small and stable water-soluble CuNPs with a narrow size distribution. acs.orglookchem.com The resulting cobalticinium sulfate acts as a stabilizer for the newly formed nanoparticles. lookchem.com
Silver Nanoparticles (AgNPs): Similarly, various silver salts, including silver nitrate (B79036) (AgNO₃), silver fluoride (B91410) (AgF), and silver tetrafluoroborate (B81430) (AgBF₄), are quickly reduced by cobaltocene to yield stable, water-soluble AgNPs. acs.orgresearchgate.net The counteranion of the silver salt precursor has been shown to influence the properties of the resulting nanoparticles. acs.org
Rhodium Nanoparticles (RhNPs): Derivatives of cobaltocene have also been employed to synthesize rhodium nanoparticles. For instance, the reduction of rhodium(III) chloride by hydride-rich cobaltocene derivatives, such as [Co(η⁵-C₅H₅)(η⁴-C₅H₆)], leads to the formation of rhodium nanocatalysts stabilized by the resulting cobaltocenium chloride. rsc.org These catalysts have shown remarkable stability and catalytic efficiency. rsc.org
Catalytic Activity of Generated Nanoparticles
The metallic nanoparticles synthesized via cobaltocene reduction exhibit significant catalytic activity in a range of chemical transformations.
Copper Nanoparticles: CuNPs generated from the cobaltocene reduction of CuSO₄ are effective and recyclable catalysts for the copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction in water. acs.orgresearchgate.net This "click" reaction is widely used in various fields, including drug discovery and bioconjugation. The catalytic activity of these CuNPs has been demonstrated for a variety of azides and alkynes. acs.org The catalytic efficiency of copper nanoparticles is often linked to their size and the nature of their surface, with smaller particles generally exhibiting higher activity. cnpem.br
Silver Nanoparticles: AgNPs synthesized using cobaltocene as a reductant have shown high catalytic activity in the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) in the presence of sodium borohydride. acs.orgresearchgate.net This reaction is a common model for evaluating the catalytic performance of metallic nanoparticles. nih.govnih.gov The catalytic rate was found to be influenced by the counteranion of the original silver salt, indicating that these anions remain associated with the nanoparticle surface and affect its catalytic properties. acs.org
Rhodium Nanoparticles: Rhodium nanoparticles produced from cobaltocene derivatives are highly efficient catalysts for several important reactions. rsc.org They have demonstrated excellent activity in the hydrolysis of ammonia (B1221849) borane (B79455) and tetrahydroxydiboron (B82485) for hydrogen generation. rsc.org Furthermore, rhodium nanoparticles are known to be effective catalysts for various organic reactions, including the hydrogenation of styrenes and the reduction of nitroarenes. researchgate.netrsc.org The catalytic performance of rhodium nanoparticles is often attributed to their small particle size and high surface area. researchgate.netansto.gov.aunih.gov
Table 2: Catalytic Applications of Nanoparticles Synthesized via Cobaltocene Reduction
| Nanoparticle | Precursor Salt | Reducing Agent | Catalytic Reaction | Key Findings | Reference(s) |
| Copper (CuNPs) | CuSO₄·5H₂O | Cobaltocene | Alkyne-azide cycloaddition (CuAAC) | Recyclable catalyst in water for various substrates. | acs.orgresearchgate.net |
| Silver (AgNPs) | AgNO₃, AgF, AgBF₄ | Cobaltocene | Reduction of 4-nitrophenol | Catalytic rate influenced by the precursor's counteranion. | acs.orgresearchgate.net |
| Rhodium (RhNPs) | RhCl₃ | [Co(η⁵-C₅H₅)(η⁴-C₅H₆)] | Hydrolysis of ammonia borane and tetrahydroxydiboron | Highly efficient and stable nanocatalysts for H₂ evolution. | rsc.org |
Catalysis in Organic Synthesis
Beyond its role in polymerization and nanoparticle synthesis, cobaltocene itself is a valuable reagent in organic synthesis, primarily acting as a potent single-electron reducing agent in various redox reactions.
Single-Electron Reducing Agent in Redox Reactions
Cobaltocene is a well-established one-electron reducing agent in the laboratory. wikipedia.orgquora.com Its utility stems from its tendency to lose one electron from its highest occupied molecular orbital (HOMO), which is antibonding in character, to form the stable 18-electron cobaltocenium cation. wikipedia.org The redox couple of cobaltocene/cobaltocenium is highly reversible, which has led to its use as an internal standard in cyclic voltammetry. quora.com
The reducing power of cobaltocene can be tuned by modifying the cyclopentadienyl (B1206354) ligands. For example, decamethylcobaltocene, with electron-donating methyl groups on the rings, is an even stronger reducing agent. quora.com
An important application of cobaltocene's reducing power is in redox catalysis. A notable example is the use of a cobaltocene-derived proton-coupled electron transfer (PCET) mediator in the electrochemical asymmetric hydrogenation of α,β-unsaturated carbonyl compounds. acs.org In this system, the cobaltocene derivative facilitates the electron transfer process, enabling the enantioselective reduction of the carbon-carbon double bond under mild conditions. acs.org This highlights the potential of harnessing the redox properties of cobaltocene and its derivatives to drive challenging and selective organic transformations.
Pyridine (B92270) Synthesis from Acetylenes and Nitriles
The [2+2+2] cycloaddition of alkynes and nitriles is a highly efficient, atom-economical method for synthesizing substituted pyridines, and cobalt-based catalysts, including cobaltocene and its derivatives, have proven particularly effective in this transformation. rsc.orgnih.govrsc.org These catalysts facilitate the construction of the pyridine ring from two alkyne molecules and one nitrile molecule.
Commercially available cobaltocene can catalyze the reaction between aliphatic terminal alkynes and nitriles, though it may result in a mixture of regioisomeric pyridine derivatives. acs.org Research has shown that cobaltocene can effectively catalyze the cycloaddition copolymerization of diynes with nitriles. For instance, the copolymerization of 1,11-dodecadiyne (B1607167) with acetonitrile (B52724) at 150 °C in toluene (B28343) yields a poly(pyridine) with a molecular weight up to 18,000. acs.org To obtain a soluble polymer and avoid the trimerization of the diyne, an excess of the nitrile is necessary. acs.org The structure of the nitrile also plays a significant role in the copolymerization, with an observed reactivity order of p-tolunitrile (B1678323) > acetonitrile > n-octyl cyanide. acs.org
Derivatives of cobaltocene, such as those containing the pentamethylcyclopentadienyl (Cp) ligand, are also widely used. rsc.org For example, the complex [CoCp(C2H4)2] has been studied for the cocyclization of 1-alkynes and nitriles. capes.gov.br These reactions often produce a mixture of 2,4,6- and 2,3,6-trisubstituted pyridines, with the product distribution being dependent on the steric and electronic properties of the alkyne and nitrile substituents. capes.gov.br
The proposed mechanism for this cycloaddition often involves the initial formation of a cobaltacyclopentadiene intermediate from the oxidative coupling of the cobalt(I) active species with two alkyne molecules. nih.govnih.gov Subsequent insertion of the nitrile into the cobaltacyclopentadiene intermediate and reductive elimination leads to the formation of the pyridine ring. nih.gov
The regioselectivity of the cycloaddition can be controlled by various factors, including the catalyst system and the nature of the substrates. researchgate.netacs.org For instance, in the synthesis of α-fluoroalkylated pyridines, a catalyst system of CoCl2(phen), zinc bromide, and zinc dust provides excellent yields and high regioselectivity. nih.gov Similarly, the use of a 1,2-bis(diphenylphosphino)ethane-cobalt(II) chloride-zinc catalyst system allows for the regioselective synthesis of annulated pyridines and 2,2'-bipyridines from α,ω-diynes and nitriles. acs.org
Table 1: Cobalt-Catalyzed Pyridine Synthesis from Alkynes and Nitriles
| Catalyst/System | Substrates | Key Findings | Reference(s) |
| Cobaltocene | 1,11-dodecadiyne, Acetonitrile | Catalyzed cycloaddition copolymerization to form poly(pyridine). | acs.org |
| [CoCp*(C2H4)2] | 1-Alkynes, Nitriles | Forms a mixture of 2,4,6- and 2,3,6-trisubstituted pyridines. | capes.gov.br |
| CoCl2(phen)/ZnBr2/Zn | Fluoroalkylated Diynes, Nitriles | Highly regioselective synthesis of α-fluoroalkylated pyridines. | nih.gov |
| CoCl2(dppe)/Zn | α,ω-Diynes, Nitriles | High functional group compatibility and regioselectivity at room temperature. | researchgate.net |
| CpCo(CO)2 | Long-chain α,ω-diynes, Nitriles | Synthesis of pyridine-containing macrocycles (pyridinophanes). | acs.org |
Applications in Carbon-Hydrogen (C-H) Activation and Functionalization
Cobalt complexes, particularly high-valent Cp*Co(III) species, have emerged as powerful and cost-effective catalysts for carbon-hydrogen (C-H) activation and functionalization. nih.govrsc.org This approach allows for the direct conversion of C-H bonds into new carbon-carbon and carbon-heteroatom bonds, offering a more sustainable and atom-economical alternative to traditional synthetic methods. nih.govacs.orgresearchgate.net
The catalytic cycle for Cp*Co(III)-catalyzed C-H activation typically begins with the coordination of the catalyst to a directing group on the substrate. acs.orgnih.gov This is followed by a C-H bond cleavage and metalation step, often proposed to proceed via a concerted metalation-deprotonation (CMD) mechanism, to form a cobaltacyclic intermediate. acs.orgnih.gov This intermediate then reacts with a coupling partner, such as an alkyne or alkene, through migratory insertion. nih.gov Subsequent steps lead to the formation of the functionalized product and regeneration of the active catalyst. acs.orgnih.gov
The development of air-stable precatalysts like Cp*Co(CO)I2 has made these transformations more practical for widespread use. nih.gov These catalysts have been successfully applied in a variety of C-H functionalization reactions, including hydroarylation of alkynes and alkenes, amidation, and allylation. nih.gov The choice of solvent and additives, such as carboxylates, can be crucial for the efficiency and selectivity of these reactions. acs.orgnih.gov
Inexpensive cobalt salts can also be used to generate the active high-valent cobalt species in situ in the presence of an oxidant. chim.it This has expanded the scope of cobalt-catalyzed oxidative C-H functionalization, with applications in the synthesis of complex heterocyclic structures. nih.govchim.itresearchgate.net The use of directing groups is often essential to achieve high regioselectivity in these transformations. chim.itchemistryviews.org Furthermore, electrochemical methods have been developed to enable cobalt-catalyzed C-H functionalization using electricity as a sustainable oxidant, avoiding the need for chemical oxidants. nih.gov
Low-valent cobalt complexes have also been utilized in C-H functionalization. bohrium.com For example, cobalt(I) species, often generated in situ, can catalyze the enantioselective hydroacylation and alkylation of C-H bonds. bohrium.com
Table 2: Examples of Cobalt-Catalyzed C-H Functionalization
| Catalyst System | Reaction Type | Key Features | Reference(s) |
| CpCo(III) complexes | Hydroarylation of alkynes and alkenes | Employs directing groups; forms a cobaltacyclic intermediate via CMD. | acs.orgnih.gov |
| CpCo(CO)I2 | C-2 selective C-H amidation and allylation of indoles | Utilizes a bench-stable precatalyst. | nih.gov |
| Co(OAc)2/Oxidant | Oxidative C-H/N-H annulation | Synthesis of quinazolines from 2-aminobenzamides and alkynes. | chim.it |
| Low-valent Cobalt/Chiral Ligand | Enantioselective C-H alkylation of indoles | Achieves high enantioselectivity with chiral diphosphine ligands. | bohrium.com |
| Cp*Co(III) | C-H functionalization of bioactive heterocycles | Demonstrates improved reactivity and selectivity compared to rhodium catalysts. | researchgate.net |
Acceleration of Molecular Recognition Processes
Bis(cyclopenta-2,4-dien-1-yl)cobalt has been shown to act as an effective catalyst in accelerating molecular recognition processes, specifically through electron-catalysis. nih.govresearchgate.net This represents a novel application of cobaltocene, extending its utility beyond traditional covalent bond formation into the realm of supramolecular chemistry.
A key example of this phenomenon is the acceleration of the host-guest complexation between a dumbbell-shaped guest molecule and a rotaxane-based macrocyclic host. researchgate.net In one study, the formation of a trisradical complex, which is a kinetically slow process under normal conditions, was significantly expedited by the addition of catalytic amounts of cobaltocene. nih.gov
The mechanism of this acceleration is attributed to cobaltocene acting as an electron source. nih.gov By facilitating electron transfer, cobaltocene lowers the activation energy barrier for the complexation event. The rate of the host-guest complex formation was observed to be dependent on the concentration of cobaltocene, with higher concentrations leading to faster reaction kinetics. nih.gov
This electron-catalyzed molecular recognition provides a new strategy for controlling and speeding up supramolecular assembly processes. nih.govresearchgate.net The ability of cobaltocene to act as a chemical electron source in catalytic quantities opens up possibilities for manipulating and enhancing non-covalent interactions in a controlled manner.
Table 3: Cobaltocene-Accelerated Molecular Recognition
| System | Process | Role of Cobaltocene | Key Observation | Reference(s) |
| Dumbbell-shaped guest and rotaxane-based macrocyclic host | Host-guest complexation | Acts as an electron-transfer catalyst. | Significant acceleration of the formation of a trisradical complex. | nih.govresearchgate.net |
| Equimolar amounts of R2(•+) and D+(•+) | Formation of [D⊂R]+3(•+) trisradical complex | Chemical electron source | The yield of the complex increases more rapidly with increasing concentrations of cobaltocene. | nih.gov |
Advanced Materials Science Research and Bis Cyclopenta 2,4 Dien 1 Yl Cobalt
Energy Storage and Conversion
The reversible redox behavior of the cobaltocene (B1669278)/cobaltocenium couple is a cornerstone of its application in energy storage and conversion systems.
Redox Flow Batteries Utilizing Cobaltocene and its Derivatives
Cobaltocene and its derivatives are actively being researched as redox-active materials for non-aqueous redox flow batteries (RFBs). nih.govelsevierpure.com These batteries are promising for grid-scale energy storage, and organometallic compounds like cobaltocene offer advantages in tailoring electrochemical properties. bohrium.com
Detailed Research Findings:
High Reaction Rates and Solubility: Cobaltocene exhibits high reaction rates and moderate solubility in organic solvents, which are attractive properties for active materials in RFBs. nih.govelsevierpure.comresearchgate.net Its diffusion coefficients have been found to be two to seven times higher than other non-aqueous materials like vanadium acetylacetonate. elsevierpure.com
Tunable Redox Potential: A key advantage of metallocenes is the ability to modify their redox potential through functionalization of the cyclopentadienyl (B1206354) (Cp) rings. bohrium.comresearchgate.net For instance, an all-metallocene RFB using a cobaltocene anolyte and a ferrocene (B1249389) catholyte demonstrated a working potential of approximately 1.7 V. By using a derivative, bis(pentamethylcyclopentadienyl)cobalt, the working potential was increased to 2.1 V. bohrium.com
Cycling Stability: In static cell tests, cobaltocene-based materials have shown stable capacity retention and predictable discharge potentials, indicating good cyclability. nih.govelsevierpure.com An all-metallocene battery featuring cobaltocene showed a coulombic efficiency over 95% and an energy efficiency of about 85%. bohrium.com It serves as a redox-active anode species, contributing to higher energy densities in systems like Li-based redox flow batteries. sigmaaldrich.com
Metallo-Polyelectrolytes for Fuel Cells
While not directly used as a catalyst in the primary reaction of common fuel cells, the cobaltocenium moiety is integrated into metallo-polyelectrolytes for ancillary applications that are critical for device longevity. Research has focused on creating cobaltocenium-containing polymers that act as robust corrosion inhibitors. rsc.org Fuel cell components are susceptible to degradation in acidic environments, and these advanced polymers offer a protective solution. pnnl.govmining.com
Detailed Research Findings:
Corrosion Inhibition: A series of cobaltocenium-containing polythioether metallo-polyelectrolytes have been synthesized and investigated as corrosion inhibitors for mild steel in hydrochloric acid (HCl). rsc.org
High Efficiency: These polymers have demonstrated high inhibitive efficiency, reaching up to 95% at concentrations as low as 10 mg L⁻¹. rsc.org The study, which systematically investigated the structure-property relationship, highlights the potential of these materials to protect metal components within energy systems from corrosion. rsc.org
Thin Film Deposition and Advanced Coatings
The volatility and reactivity of bis(cyclopenta-2,4-dien-1-yl)cobalt make it an important precursor material for depositing thin films of cobalt and cobalt-containing compounds, which are essential in microelectronics and catalysis. nih.gov
Chemical Vapor Deposition (CVD) Precursor
This compound is utilized as a precursor in Chemical Vapor Deposition (CVD) to produce cobalt-based thin films. sigmaaldrich.com In CVD, a volatile precursor is introduced into a reaction chamber where it decomposes on a heated substrate to form a thin film. gelest.com
Detailed Research Findings:
Film Types: Cobaltocene has been used as a precursor to fabricate cobalt oxide thin films for various applications. sigmaaldrich.comrsc.org It is also a known precursor for depositing metallic cobalt films. gelest.com
Process Conditions: The deposition of pure cobalt films from cobaltocene often requires the presence of hydrogen (H₂) as a reducing agent. gelest.com However, under atmospheric pressure CVD (APCVD) conditions with H₂ reduction, the resulting cobalt films can exhibit unacceptably rough surface morphology. gelest.com This has led to the investigation of alternative cobalt precursors, such as cobalt tricarbonyl nitrosyl, for smoother film growth. gelest.com
Atomic Layer Deposition (ALD) Precursor
Atomic Layer Deposition (ALD) is a more refined thin-film deposition technique that allows for atomic-scale thickness control. This compound is a well-established precursor for ALD, enabling the growth of highly uniform and conformal films. nih.govepa.gov
Detailed Research Findings:
Versatile Film Compositions: Cobaltocene has been successfully used to deposit a variety of materials, including pure cobalt metal, cobalt oxides (Co₃O₄), cobalt nitrides, and cobalt phosphate (B84403). nih.govepa.govtue.nltue.nl
Influence of Co-reactants and Temperature: The final composition of the film is highly dependent on the co-reactant and the deposition temperature.
Using ozone (O₃) as a co-reactant yields polycrystalline cobalt oxide (Co₃O₄) films, with an ALD window observed between 137°C and 331°C. epa.gov
Using plasma-enhanced ALD (PE-ALD) with an ammonia (B1221849) (NH₃) plasma allows for the deposition of either pure cobalt or cobalt nitride. The nitrogen incorporation is strongly temperature-dependent. tue.nlacs.orgresearchgate.net At temperatures of 260°C and below, cobalt nitride (Co₂N) is the primary product. As the temperature increases to 300°C, a mixture of Co₃N and pure Co forms. At 350°C, the nitride decomposes, resulting in nominally pure cobalt films. tue.nlacs.org
Plasma-assisted ALD using cobaltocene, trimethyl phosphate , and an O₂ plasma has been developed to produce cobalt phosphate thin films with a growth rate of 1.12 Å/cycle at 300°C. tue.nl
Table 1: ALD Processes Utilizing this compound
| Film Deposited | Co-reactant(s) | Deposition Temperature (°C) | Key Findings | Citations |
|---|---|---|---|---|
| Cobalt Oxide (Co₃O₄) | Ozone (O₃) | 137 - 331 | Polycrystalline films; roughness increases with temperature. | epa.gov |
| Cobalt Nitride (Co₂N) | Ammonia (NH₃) Plasma | ≤ 260 | Film consists primarily of Co₂N. | tue.nlacs.org |
| Cobalt/Cobalt Nitride | Ammonia (NH₃) Plasma | 300 | Mixture of Co₃N and pure Co. | tue.nlacs.org |
| Cobalt (pure) | Ammonia (NH₃) Plasma | 350 | Nominally pure Co with <4 at% nitrogen. | tue.nlacs.org |
| Cobalt Phosphate | Trimethyl phosphate, O₂ Plasma | 300 | Linear growth of 1.12 Å/cycle; stoichiometry close to Co₃.₁P₂O₈. | tue.nl |
Functionalized Carbon Nanomaterials
The modification of carbon nanomaterials, such as carbon nanotubes (CNTs), with metallic or organometallic species can enhance their intrinsic properties and create new functionalities. researchgate.netnih.gov this compound plays a role in this field, primarily as a source of cobalt for creating metal-nanotube hybrid structures.
Detailed Research Findings:
Dopant for Encapsulated CNTs: Cobaltocene can be used as a dopant in the preparation of encapsulated carbon nanotubes, which have shown high thermoelectric conversion efficiency. sigmaaldrich.com
Catalyst for CNT Growth: Cobalt nanoparticles, which can be formed from the decomposition of cobalt-containing precursors like cobaltocene, act as catalysts for the growth of CNTs. researchgate.net
Surface Functionalization: While direct covalent functionalization often involves altering the sp² structure of the nanotubes, non-covalent modification or the attachment of metal complexes provides a way to add new properties without significant damage. researchgate.netnih.gov Cobalt complexes can be chelated to CNTs that have been pre-functionalized with linker molecules, creating a nanocomposite material where the cobalt species is anchored to the nanotube sidewall. nih.gov This approach combines the properties of the nanotube with the magnetic or catalytic activity of the cobalt center.
Encapsulated Carbon Nanotubes for Thermoelectric and Spintronic Devices
The encapsulation of this compound, commonly known as cobaltocene, within single-walled carbon nanotubes (SWCNTs) has led to the development of advanced materials with significant potential in both thermoelectric and spintronic applications.
In the realm of thermoelectrics, which involves the direct conversion of heat to electrical energy, cobaltocene-encapsulated SWCNTs (CoCp2@SWNTs) have demonstrated remarkable n-type (negative-type) semiconductor properties. nsf.gov Research has shown that films made from these materials exhibit a high electrical conductivity and a large power factor, leading to a notable thermoelectric figure of merit (ZT). nsf.govscispace.com For instance, at a temperature of 320 K, CoCp2@SWNT films have shown a Seebeck coefficient of -41.8 μV K⁻¹, an electrical conductivity of 43,200 S m⁻¹, and a power factor of 75.4 μW m⁻¹ K⁻². nsf.gov These properties contribute to a ZT value of 0.157 at the same temperature, which was reported as the highest among n-type organic thermoelectric materials at the time of publication. nsf.govscispace.com The material's performance is notably stable under atmospheric conditions across a wide range of temperatures. nsf.gov This stability and high efficiency have enabled the fabrication of p-n type thermoelectric devices by pairing the n-type CoCp2@SWNTs with p-type empty SWNTs, demonstrating efficient power generation. nsf.govscispace.com Theoretical studies have also suggested that breaking the symmetry by encapsulating a combination of cobaltocene and decamethyl cobaltocene within a carbon nanotube could enhance the ZT by a factor of up to 1000. researchgate.net
The following table summarizes the key thermoelectric properties of a cobaltocene-encapsulated single-walled carbon nanotube film at 320 K, as reported in the literature. nsf.gov
| Property | Value | Unit |
| Seebeck Coefficient | -41.8 | μV K⁻¹ |
| Electrical Conductivity | 43,200 | S m⁻¹ |
| Power Factor | 75.4 | μW m⁻¹ K⁻² |
| Thermal Conductivity | 0.15 | W m⁻¹ K⁻¹ |
| Thermoelectric Figure of Merit (ZT) | 0.157 |
For spintronic devices, which utilize the intrinsic spin of electrons in addition to their charge, cobaltocene's magnetic properties are of great interest. researchgate.net As a spin-1/2 moiety, cobaltocene is a promising candidate for molecular spintronics. wikipedia.org Theoretical and experimental work has explored the use of cobaltocene encapsulated within carbon nanotubes as a basis for new spintronic devices. researchgate.netrsc.org The encapsulation provides mechanical stability and electrical isolation for the cobaltocene molecules. researchgate.net Studies have proposed that a device composed of two cobaltocene molecules between magnetic leads could function as a spintronic switch. researchgate.net Furthermore, research has indicated that cobaltocene can act as a spin filter, where the electrical current becomes spin-polarized. wikipedia.org The effectiveness of such a device is sensitive to the geometry of the molecule-lead connection, and the use of spacer groups like CH₂ has been suggested to reduce this sensitivity while maintaining a significant current. wikipedia.org
Cobaltocene-Based Modified Porous Carbon Materials for Energy Applications
This compound serves as a key precursor in the synthesis of modified porous carbon materials tailored for energy storage applications, particularly in lithium-sulfur batteries. A patented method describes the preparation of a cobalt-containing porous carbon with a large specific surface area and pore volume. scispace.com
The synthesis process involves first creating an inclusion compound of cobaltocene and cyclodextrin (B1172386) by ultrasonically mixing cobalt dicyclopentadienyl powder in an ethylene (B1197577) glycol saturated solution of cyclodextrin, followed by drying. scispace.com This cobaltocene cyclodextrin inclusion compound is then introduced into a solution of hemicellulose and sodium hydroxide. scispace.com A nickel foam skeleton is immersed in this solution, freeze-dried to form a precursor, and then carbonized under a nitrogen atmosphere. scispace.com After washing to remove sodium hydroxide, the material undergoes another carbonization step. scispace.com Finally, the nickel foam template is removed using a hydrochloric acid solution, yielding the integrated modified porous carbon material. scispace.com
In this material, the cobalt atoms act as both a lithium intercalation center and a polysulfide adsorption center, which are crucial functionalities for improving the performance of lithium-sulfur batteries. scispace.com The porous nature of the carbon provides pathways for electrolyte access and can accommodate volume changes during battery cycling.
Magnetic Materials and Switchable Systems
Radical Pimer Systems Exhibiting Magnetic Multistability
A significant application of this compound in magnetic materials is its use as a reducing agent in the synthesis of novel radical pimer systems that exhibit rare magnetic multistability. researchgate.netresearchgate.netacs.org These systems have potential applications in switchable materials, thermal sensors, and information-storage media. researchgate.netresearchgate.net
One such system consists of a pimer formed from neutral N-(n-propyl) benzene (B151609) triimide ([BTI-3C]) and its corresponding anionic radical ([BTI-3C]•−). researchgate.netresearchgate.net The crystalline pimer is synthesized through the reduction of BTI-3C with cobaltocene. researchgate.netresearchgate.netacs.org This material displays magnetic multistability characterized by distinct thermal hysteresis loops. A wide thermal hysteresis loop of 27 K is observed in the temperature range of 170–220 K, and a smaller loop with a width of 25 K appears between 220–242 K. researchgate.netresearchgate.net
This magnetic multistability is attributed to structural changes within the crystal upon temperature variation. researchgate.netresearchgate.net Specifically, it is caused by the slippage of the π-stacked BTI structures and an entropy-driven conformational isomerization of the side propyl chains in the crystalline state. researchgate.netresearchgate.net
The table below details the key characteristics of the magnetic multistability observed in the radical pimer system synthesized using cobaltocene. researchgate.netresearchgate.net
| Property | Temperature Range (K) | Hysteresis Loop Width (K) |
| First Thermal Hysteresis | 170–220 | 27 |
| Second Thermal Hysteresis | 220–242 | 25 |
Application in Specialty Polymers
This compound and its oxidized form, cobaltocenium, are valuable building blocks for the creation of specialty polymers with unique redox and electrostatic properties. These metallopolymers can be synthesized with the metallocene unit in either the main chain or as a side chain.
Main-chain cobaltocenium-containing polymers have been prepared through methods like ring-opening polymerization (ROP) of ansa-cobaltocenophanes followed by oxidation. nsf.gov This approach has yielded cationic polyelectrolytes with weight-average molecular weights reaching up to approximately 55,000 g/mol . nsf.gov Ring-opening metathesis polymerization (ROMP) has also been employed to create main-chain copolymers. nsf.gov
The synthesis of side-chain cobaltocenium-containing polymers has been achieved through various techniques, including reversible-addition fragmentation transfer (RAFT) polymerization and post-polymerization modification. researchgate.netacs.org For instance, block copolymers containing a poly(tert-butyl acrylate) block and a poly(2-acryloyloxyethyl cobaltoceniumcarboxylate) block have been synthesized. researchgate.net These block copolymers can self-assemble in solution to form different nanostructures, such as vesicles or nanotubes, depending on the solvent system. researchgate.net Another approach involves the RAFT copolymerization of a bulky cobalt-containing monomer with a less sterically demanding comonomer like methyl acrylate (B77674) to produce well-controlled, high molecular weight random copolymers. acs.org These can then be used as macro-RAFT agents to synthesize more complex block copolymers. acs.org A recently developed method utilizes a catalyst-free and quantitative hydroamination reaction for the post-modification of amine-containing polymers with ethynyl-cobaltocenium hexafluorophosphate, offering a highly efficient route to this class of metallopolymers. rsc.org
These cobaltocenium-containing polymers, as a class of cationic polyelectrolytes, are being explored for a variety of applications, including as anion-exchange membranes in fuel cells, for energy storage, and in self-assembling systems. nsf.govresearchgate.net
Derivatives and Analogues of Bis Cyclopenta 2,4 Dien 1 Yl Cobalt
Synthesis and Characterization of Substituted Cobaltocenes
Substitution on the cyclopentadienyl (B1206354) (Cp) rings of cobaltocene (B1669278) significantly alters its electronic and steric properties. Methyl groups, in particular, have been extensively studied.
The methylation of cobaltocene rings enhances its reducing power. Decamethylcobaltocene (CoCp*₂), the permethylated analogue, is a potent reducing agent, even more so than its parent compound. wikipedia.org
Synthesis: Decamethylcobaltocene is typically synthesized by the reaction of a lithium salt of pentamethylcyclopentadiene (LiCp*) with cobalt(II) chloride. wikipedia.org This method is analogous to the synthesis of cobaltocene itself, which uses sodium cyclopentadienide (B1229720). wikipedia.org
Reaction: 2 LiCp* + CoCl₂ → Co(C₅(CH₃)₅)₂ + 2 LiCl wikipedia.org
Characterization and Properties: Decamethylcobaltocene, like cobaltocene, is a 19-electron paramagnetic metallocene. wikipedia.org The additional electron occupies an antibonding orbital with respect to the cobalt-carbon bonds. This results in slightly longer Co-C bond lengths (2.118 Å) compared to cobaltocene (2.096 Å at room temperature). wikipedia.org The increased electron density on the cobalt center, due to the electron-donating methyl groups, makes it a stronger reducing agent. wikipedia.org
The redox potential of the [CoCp*₂]⁺/⁰ couple is -1.94 V, significantly more negative than the -1.33 V for the [CoCp₂]⁺/⁰ couple (relative to the ferrocene (B1249389)/ferrocenium couple in dichloromethane), highlighting its enhanced reducing power. wikipedia.org
| Property | Cobaltocene (CoCp₂) | Decamethylcobaltocene (CoCp*₂) |
| Formula | Co(C₅H₅)₂ | Co(C₅(CH₃)₅)₂ |
| Electron Count | 19 | 19 |
| Appearance | Dark purple solid wikipedia.org | Dark brown solid wikipedia.org |
| Synthesis | NaC₅H₅ + CoCl₂ wikipedia.org | LiC₅(CH₃)₅ + CoCl₂ wikipedia.org |
| Redox Potential ([Co]⁺/⁰ vs Fc⁺/⁰) | -1.33 V wikipedia.org | -1.94 V wikipedia.org |
| Co-C Bond Length | ~2.1 Å wikipedia.org | 2.118 Å wikipedia.org |
Recent studies have also investigated the reactivity of decamethylcobaltocene, finding that it is unstable in dichloromethane (B109758), where it reacts to form products like [Cp₂Co]⁺ and CpCo(η⁴-C₅Me₅CH₂Cl). nsf.govacs.org
Ansa-Metallocenophanes of Cobaltocene
Ansa-metallocenes are compounds where the two cyclopentadienyl rings are linked by a bridging group. wikipedia.org This linkage, or "handle" (from the Greek ansa), restricts the rotation of the Cp rings and alters the geometry and reactivity of the metal center. wikipedia.org
Synthesis and Characterization: The synthesis of ansa-cobaltocenes can be challenging but offers a way to fine-tune the properties of the metallocene. One reported strategy involves the synthesis of 1,1′-(naphthalen-1,8-diyl)cobaltocene. researchgate.net The corresponding cationic ansa-cobaltocenium can be prepared via ring-closing metathesis of a diallyl cobaltocenium precursor. researchgate.net
The introduction of the bridge breaks the degeneracy of the e₁g orbitals found in cobaltocene, which can be observed through spectroscopic methods like EPR. researchgate.net The redox properties are also influenced by the strain induced by the bridge. The structure of these constrained molecules can be precisely determined by single-crystal X-ray diffraction. researchgate.net These ansa-cobaltocenium compounds have been explored as monomers for ring-opening metathesis polymerization (ROMP) to create copolymers containing cobaltocenium units in the main chain. researchgate.net
Cyclopentadienyl Cobalt(I) Complexes
Cobaltocene can serve as a precursor to cyclopentadienyl cobalt(I) half-sandwich complexes. These are typically 18-electron species where one Cp ring has been replaced by other ligands.
Synthesis and Characterization: A common and important cyclopentadienyl cobalt(I) complex is cyclopentadienylcobalt dicarbonyl, (C₅H₅)Co(CO)₂. It can be prepared by the high-pressure carbonylation of cobaltocene, a reaction that involves the loss of one Cp ligand. wikipedia.orgwikipedia.org
Reaction: Co(C₅H₅)₂ + 2 CO → (C₅H₅)Co(CO)₂ + other products wikipedia.org
Alternatively, it can be synthesized by reacting dicobalt octacarbonyl with cyclopentadiene (B3395910). wikipedia.org This dark red liquid is a versatile starting material for other organocobalt complexes. wikipedia.org
Other synthetic routes lead to different cobalt(I) complexes. For instance, reacting tetraphenylcyclopentadienone (B147504) with dicobalt octacarbonyl under mild conditions can produce hydroxytetraphenylcyclopentadienyl cobalt dicarbonyl, [Ph₄CpOH]Co(CO)₂, after treatment with a proton source like water. acs.org Cationic cobalt(I) complexes, such as [Co(CO)(η²-Medppa)₂][Co(CO)₄], have also been synthesized and characterized, showing a distorted trigonal bipyramidal geometry around the cobalt(I) center. mdpi.com
Cyclopentadienyl Cobalt(III) Complexes
The cobaltocenium cation, [Co(C₅H₅)₂]⁺, is the quintessential example of a cyclopentadienyl cobalt(III) complex. It is an 18-electron species, making it significantly more stable than the 19-electron cobaltocene. Beyond this, a wide array of half-sandwich CpCo(III) complexes have been developed, many of which are potent catalysts.
Synthesis and Characterization: The synthesis of CpCo(III) complexes has attracted considerable attention for their application in C-H activation reactions. researchgate.net Chiral CpCo(III) complexes have been synthesized and shown to be highly effective catalysts for enantioselective C-H functionalization reactions, in some cases outperforming analogous rhodium catalysts. acs.orgresearchgate.net
A general route to new half-sandwich cobalt(III) complexes involves starting with a precursor like [CoCp(CO)I₂]. Reaction with a desired bidentate nitrogen ligand (N,N) and a silver salt in acetonitrile (B52724) yields complexes of the formula [Co(η⁵-C₅H₅)(PPh₃)(NN)][(CF₃SO₃)₂]. acs.org
General Reaction: [CoCp(CO)I₂] + NN + PPh₃ + AgCF₃SO₃ → [CoCp(PPh₃)(NN)][(CF₃SO₃)₂] + AgI + CO acs.org
Another synthetic strategy involves the reaction of the cobalt(II) precursor CoCl₂(PPh₃)₂ with β-pinene, which proceeds via C-C bond activation to yield air-stable η¹-alkyl-η³-allyl-η⁵-cyclopentadienyl cobalt(III) complexes. These have been explored as precursors for atomic layer deposition (ALD) of cobalt-containing thin films. nih.gov
Design of Novel Metallo-Cations and Polyelectrolytes
The robust chemical and electrochemical stability of the cobaltocenium cation makes it an excellent building block for designing novel metallo-polymers and functional materials.
Synthesis and Characterization: Cobaltocenium-containing polyelectrolytes have been rationally designed for specific applications. For example, a series of polythioether-type metallo-polyelectrolytes incorporating cobaltocenium have been synthesized using a combination of photo-induced thiol-ene polymerization and subsequent click chemistry. rsc.org These polymers have demonstrated high efficiency as corrosion inhibitors for mild steel in acidic environments. rsc.org
Another key application is in the development of anion-exchange membranes (AEMs) for fuel cells. Crosslinked AEMs containing cobaltocenium cations have been created, showing excellent thermal stability, mechanical flexibility, and resistance to excessive water uptake. rsc.org The design relies on creating a microphase-separated morphology where the hydrophilic cobaltocenium cations form ion-conducting channels within a hydrophobic and robust crosslinked polyolefin backbone. rsc.org This structure facilitates high ionic conductivity while maintaining dimensional stability, a critical factor for the durability of AEMs. rsc.org
Solid State Chemistry and Intercalation Studies of Bis Cyclopenta 2,4 Dien 1 Yl Cobalt
Formation of Solid Solutions with Other Metallocenes
The ability of cobaltocene (B1669278) to form solid solutions with other metallocenes, such as ferrocene (B1249389), is a key aspect of its solid-state chemistry. This miscibility allows for the systematic variation of physical properties, including magnetic and electronic characteristics.
In polycrystalline samples, cobaltocene can be molecularly mixed with other metallocenes to form homogeneous solid solutions. The distribution of the guest metallocene within the host lattice is often random, leading to a statistical distribution of intermolecular interactions. The degree of mixing and the resulting homogeneity of the solid solution can be influenced by the preparation method, such as co-sublimation or crystallization from a common solvent. The similar size and shape of metallocenes like cobaltocene and ferrocene facilitate their packing in a common crystal lattice.
Intercalation in Layered Host Materials
Cobaltocene's ability to be inserted, or intercalated, into the galleries of layered host materials is a well-documented phenomenon. researchgate.netrsc.orgresearchgate.netnih.gov This process typically involves the expansion of the host lattice to accommodate the guest cobaltocene molecules between its layers. Layered materials such as transition metal dichalcogenides (e.g., CdPS₃, SnS₂, SnSe₂) and metal phosphates are common hosts for cobaltocene intercalation. researchgate.netpsu.edu The intercalation can lead to significant changes in the electronic and magnetic properties of both the host and the guest.
Upon intercalation, cobaltocene can exist as either a neutral molecule, Co(C₅H₅)₂, or as the cobaltocenium cation, [Co(C₅H₅)₂]⁺. psu.edu The charge state of the intercalated species depends on the electron-accepting properties of the host material. For instance, in CdPS₃, solid-state ²H NMR studies have provided direct evidence for the coexistence of both neutral cobaltocene and the cobaltocenium cation between the layers. psu.edu These studies also indicate that any electron transfer processes between the intercalated molecules are slow. psu.edu The intercalated cobaltocene molecules can adopt ordered arrangements within the host lattice, often with their principal C₅ symmetry axes oriented parallel to the host layers. psu.edu In some systems, the ordering of the intercalated cobalt atoms can transition from a disordered to an ordered state as the concentration of cobalt increases. researchgate.net
The table below summarizes the chemical composition and lattice expansion upon intercalation of deuterated cobaltocene into CdPS₃.
| Host Material | Guest Molecule | Chemical Composition | Lattice Expansion (Δc) |
| CdPS₃ | Co(η-C₅D₅)₂ | CdPS₃{Co(η-C₅D₅)₂}₀.₄ | 5.3 Å |
Data from single crystal solid-state ²H NMR studies. psu.edu
The interactions between the intercalated cobaltocene (guest) and the layered material (host) are crucial in determining the structure and properties of the resulting intercalation compound. nih.govsoton.ac.uk These interactions can range from weak van der Waals forces to stronger electrostatic and charge-transfer interactions, particularly when the cobaltocenium cation is formed. researchgate.netnih.gov The orientation and packing of the guest molecules are influenced by a delicate balance of host-guest and guest-guest interactions. researchgate.netrsc.org Theoretical studies using density functional theory (DFT) have been employed to understand the potential energy surfaces and orbital interactions that govern the preferred position and orientation of cobaltocene molecules within host lattices like SnS₂ and SnSe₂. researchgate.net These calculations provide insights into how guest-guest interactions can affect the orientation of the intercalated metallocenes. rsc.org
Spectroscopic Characterization in the Solid State (e.g., Nuclear Magnetic Resonance, Electron Paramagnetic Resonance)
A variety of spectroscopic techniques are employed to characterize cobaltocene in the solid state, both in its pure form and when intercalated into host materials. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR spectroscopy is a powerful tool for probing the structure and dynamics of cobaltocene. nih.govpascal-man.comrsc.org For instance, solid-state ²H NMR of deuterated cobaltocene intercalated in single crystals of CdPS₃ has been used to determine the chemical nature and ordering of the guest molecules. psu.edu The quadrupolar splitting observed in the ²H NMR spectrum provides detailed information about the orientation and motion of the cyclopentadienyl (B1206354) rings. psu.edu ¹³C cross-polarization magic-angle spinning (CPMAS) NMR can also provide information about the carbon environments in solid cobaltocene and its derivatives.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is particularly useful for studying paramagnetic species like the cobaltocenium cation. berkeley.edu The g-factor anisotropy observed in the EPR spectrum can provide information about the electronic structure and symmetry of the cobalt center. berkeley.edu In the context of intercalation compounds, EPR can be used to confirm the presence of the paramagnetic cobaltocenium cation and to study its magnetic interactions with the host lattice or with other guest molecules.
The table below presents representative spectroscopic data for cobaltocene and its cation in different environments.
| Species | Technique | Key Parameter | Value | Host/Environment |
| [Co(η-C₅D₅)₂]⁺ | Solid-State ²H NMR | Quadrupolar Splitting | 67 kHz | Intercalated in CdPS₃ |
| Co(II) Complex | EPR | gₓ | 3.42 | Finely powdered sample |
| Co(II) Complex | EPR | gᵧ | 3.03 | Finely powdered sample |
| Co(II) Complex | EPR | g₂ | 1.8 | Finely powdered sample |
Note: The EPR data is for a square-planar low-spin cobalt compound, which serves as a reference for understanding the potential g-factor anisotropy in cobaltocene-related species. berkeley.edu
Computational Chemistry and Theoretical Investigations of Bis Cyclopenta 2,4 Dien 1 Yl Cobalt
Quantum Chemical Calculation Methodologies
A variety of quantum chemical methods have been employed to model cobaltocene (B1669278), each with its strengths and limitations in describing the intricacies of this organometallic sandwich complex.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful and widely used tool for investigating the electronic structure and properties of cobaltocene. sonar.chbg.ac.rs DFT methods are favored for their balance of computational cost and accuracy in handling electron correlation effects, which are significant in transition metal complexes.
Numerous studies have utilized DFT to explore various aspects of cobaltocene chemistry. For instance, DFT calculations have been instrumental in understanding the Jahn-Teller effect in cobaltocene, a phenomenon where the degenerate electronic ground state leads to a spontaneous geometric distortion to a lower symmetry and lower energy conformation. sonar.chbg.ac.rsresearchgate.net These studies have successfully calculated vibronic coupling coefficients and analyzed the potential energy surface, providing results that are in good agreement with experimental findings. sonar.chbg.ac.rsresearchgate.net The out-of-plane ring deformation has been identified as the most significant mode in this distortion. sonar.chbg.ac.rsresearchgate.net
Furthermore, DFT has been applied to model the mass-analyzed threshold ionization (MATI) spectra of cobaltocene and its derivatives. researchgate.netrsc.org This approach allows for the accurate determination of adiabatic ionization energies and provides insights into the structural and electronic transformations that occur upon ionization. researchgate.netrsc.org The combination of DFT calculations with experimental MATI spectroscopy has revealed detailed information about the vibronic structure of the resulting cation and the complex charge redistribution upon electron detachment. researchgate.net
The choice of the exchange-correlation functional within DFT is crucial for obtaining accurate results. Studies have shown that different functionals can yield varying descriptions of the molecular orbitals and electronic structure. rsc.org For example, generalized gradient approximation (GGA) functionals like BP86 have been found to provide more realistic orbital descriptions for cobaltocene compared to hybrid functionals with a high percentage of Hartree-Fock exchange. rsc.org The use of DFT-derived orbitals as a reference for higher-level coupled-cluster calculations has also been shown to improve the accuracy of computed ionization energies. rsc.org
Prediction and Analysis of Molecular Orbitals and Electronic Properties
Eigenvalue and Eigenvector Analysis
Eigenvalue and eigenvector analysis of the molecular orbitals provides fundamental information about their energy levels and their composition from atomic orbitals. psu.edu In the context of computational chemistry, eigenvalues correspond to the energies of the molecular orbitals, while eigenvectors describe the contribution of each atomic orbital to a given molecular orbital. medium.compathmind.com
For cobaltocene, such analyses show that the frontier molecular orbitals, which are crucial for its chemical behavior, are primarily composed of cobalt 3d orbitals and the π-orbitals of the cyclopentadienyl (B1206354) rings. psu.edu The relative ordering and energies of these orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), determine the molecule's redox properties and its reactivity as a reducing agent.
Comparative studies with ferrocene (B1249389), the iron analogue, reveal differences in the extent of metal d-orbital involvement in the molecular orbitals. psu.edu In cobaltocene, the seven most stable molecular orbitals have energies in the range of -0.4935 to -0.3583 eV. psu.edu The analysis of eigenvectors indicates the degree of mixing between the metal and ligand orbitals, providing a quantitative measure of the covalency of the metal-ligand bonds. ibm.com
The accuracy of the calculated eigenvalues and eigenvectors is highly dependent on the computational method used. Different levels of theory, from extended Hückel theory to sophisticated ab initio methods, can provide varying levels of detail and accuracy. rsc.orgpsu.edu
Population Analysis and Charge Distribution
Population analysis methods are used to partition the total electron density of a molecule among its constituent atoms, providing an estimate of the partial atomic charges. uni-muenchen.dewikipedia.org This information is valuable for understanding the nature of chemical bonds and the reactivity of different sites within the molecule.
Mulliken population analysis is a commonly used method, which is based on the linear combination of atomic orbitals (LCAO) approximation. psu.eduwikipedia.org In this scheme, the electron population of an overlap region between two atoms is divided equally between them. uni-muenchen.dewikipedia.org Applying this analysis to cobaltocene provides insights into the charge distribution and the extent of charge transfer between the cobalt atom and the cyclopentadienyl ligands. psu.edu
The analysis shows that electrons from the 2pz orbitals of the carbon atoms and the 3d orbitals of the cobalt atom contribute to the formation of the molecular orbitals. psu.edu The resulting charge distribution indicates a significant degree of covalency in the Co-C bonds. However, it is important to note that Mulliken charges are known to be sensitive to the choice of the basis set used in the calculation, which can sometimes lead to unphysical results. uni-muenchen.dewikipedia.org More advanced methods for charge analysis, such as Natural Population Analysis (NPA) or Atoms in Molecules (AIM) theory, can provide a more robust description of the charge distribution.
Modeling of Spectroscopic Data
Computational methods play a crucial role in the interpretation and prediction of various spectroscopic properties of cobaltocene, providing a bridge between theoretical models and experimental observations.
Time-dependent density functional theory (TD-DFT) is a powerful method for calculating the electronic excitation energies and simulating the UV-Vis absorption spectra of molecules. researchgate.net For cobaltocene, TD-DFT calculations can predict the energies and intensities of the electronic transitions that give rise to its characteristic color. These calculations can also help in assigning the observed spectral bands to specific electronic transitions between molecular orbitals.
In addition to electronic spectra, computational methods can be used to model vibrational spectra (infrared and Raman). By calculating the vibrational frequencies and their corresponding intensities, it is possible to assign the experimentally observed vibrational bands to specific normal modes of the molecule. This is particularly useful for understanding the effects of structural changes, such as the Jahn-Teller distortion, on the vibrational properties of cobaltocene. sonar.chbg.ac.rsresearchgate.net
Furthermore, computational modeling is essential for interpreting the results of more specialized spectroscopic techniques, such as mass-analyzed threshold ionization (MATI) spectroscopy. researchgate.netrsc.org By calculating the geometries and vibrational frequencies of both the neutral molecule and its cation, it is possible to simulate the vibronic structure observed in the MATI spectrum. researchgate.net This allows for a detailed understanding of the changes in molecular structure and bonding that occur upon ionization.
The modeling of electron paramagnetic resonance (EPR) spectra is another important application of computational chemistry in the study of cobaltocene. ibm.com As a paramagnetic molecule with an unpaired electron, cobaltocene exhibits a characteristic EPR spectrum. Theoretical calculations can predict the g-tensor and hyperfine coupling constants, which are the key parameters that characterize the EPR spectrum. ibm.com The analysis of these parameters provides valuable information about the electronic structure and the distribution of the unpaired electron spin density within the molecule. ibm.comnih.gov
Mass-Analyzed Threshold Ionization (MATI) Spectroscopy
High-resolution spectroscopic techniques, particularly Mass-Analyzed Threshold Ionization (MATI) in conjunction with Zero-Electron-Kinetic-Energy (ZEKE) spectroscopy, have provided exceptionally precise data on the ionization energies of cobaltocene. rsc.org Among unsubstituted metallocenes, cobaltocene is the only one for which a successful high-resolution photoionization spectrum at the threshold has been reported. rsc.org
This experimental work has determined the adiabatic and vertical ionization energies (IEs) in the gas phase with an unprecedented level of accuracy (±0.0006 eV). rsc.org The adiabatic IE, which corresponds to the energy difference between the ground vibrational state of the neutral molecule and the ground vibrational state of the cation, was measured to be 5.3275 eV. rsc.org The vertical IE, representing the energy change from the neutral ground state to the cation in the neutral's geometry, was found to be 5.4424 eV. rsc.org
These highly accurate experimental values serve as a crucial benchmark for calibrating and validating the performance of various electronic structure methods in computational chemistry. rsc.orgnih.gov For instance, these results have been used to systematically assess the accuracy of the Domain-based Local Pair Natural Orbital Coupled Cluster method with single, double, and perturbative triple excitations (DLPNO-CCSD(T)). nih.gov A developed computational protocol, which includes complete basis set and PNO space extrapolations, was found to reproduce the experimental adiabatic and vertical IEs with errors of only -0.07 eV and -0.03 eV, respectively, achieving near chemical accuracy. nih.gov
Table 1: Experimental Ionization Energies of Cobaltocene from MATI Spectroscopy
| Ionization Energy Type | Value (eV) | Uncertainty (eV) |
|---|---|---|
| Adiabatic | 5.3275 | ±0.0006 |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for probing the electronic structure of paramagnetic species like cobaltocene. ibm.comspringernature.com Studies on cobaltocene have provided detailed information on its magnetic properties and the nature of its metal-ligand bonding. ibm.com
The analysis of the EPR spectra of cobaltocene reveals that the magnetic properties of its lowest Kramers doublet are governed by a combination of spin-orbit coupling, static orthorhombic distortion, and vibronic coupling associated with the dynamic Jahn-Teller effect in its orbitally degenerate 2E1g ground state. ibm.com In a single crystal of pure cobaltocene, the EPR signals are broadened beyond the limits of detection, even at 2°K, due to strong magnetic dipole-dipole interactions. ibm.com
EPR investigations of cobaltocene doped into diamagnetic host lattices like ruthenocene have been particularly insightful. ibm.com These studies have allowed for the quantification of covalency in the metal-ligand bonding. The singly occupied molecular orbital (e1g*) was found to have considerable ligand character (42% ± 5%) and cobalt 3d character (58% ± 5%). ibm.com This demonstrates a significant degree of electron delocalization from the metal center onto the cyclopentadienyl rings. ibm.com Furthermore, computational studies combined with EPR have shown that for derivatives like formylcobaltocene, the spin density of the 19-valence-electron radical is located almost entirely on the cobalt atom. acs.org
Investigation of Reaction Mechanisms and Pathways
Computational chemistry plays a vital role in elucidating the mechanisms of reactions involving cobaltocene and its derivatives. Theoretical calculations have provided insights into catalytic cycles and the reactivity of these compounds. nih.govresearchgate.net For example, while not involving cobaltocene directly, mechanistic studies of cobalt(I)-catalyzed allylic alkylation reactions have been supported by computational investigations, which favor a Co(I)/Co(III) catalytic cycle. nih.gov
A characteristic reaction of cobaltocene is its carbonylation, where treatment with carbon monoxide at elevated temperature and pressure results in the displacement of one cyclopentadienyl ligand to form the cobalt(I) complex, dicarbonyl(cyclopentadienyl)cobalt(I). wikipedia.org
Co(C₅H₅)₂ + 2 CO → (C₅H₅)Co(CO)₂ + "C₅H₅"
Furthermore, theoretical studies have been essential in understanding the stability and bonding in novel derivatives. The synthesis of a formal 21-electron cobaltocene derivative was rationalized through DFT calculations, which elucidated the origin of its stability, its spin state, and the nature of the bond between the cobalt center and an additional coordinating nitrogen atom. nih.gov The reactivity of oxidized cobaltocene derivatives, such as cobaltocenium carbaldehyde, has also been investigated, revealing that nucleophilic addition is followed by a haloform-type cleavage, a pathway influenced by the strongly electron-withdrawing nature of the cationic cobaltocenium moiety. acs.org
Solvation Energy Calculations and Environmental Effects
The behavior of cobaltocene in solution is significantly influenced by its interaction with solvent molecules. Quantum-chemical calculations have been employed to determine the solvation energies for cobaltocene and its corresponding cation in various solvents, providing a deeper understanding of its redox properties in different media. researchgate.net
Using density functional theory (B3LYP) combined with the Polarized Continuum Model (PCM), solvation energies have been calculated for cobaltocene and its ionic form in solvents such as water, acetonitrile (B52724), methanol, acetone, and dimethylsulfoxide. researchgate.net These calculations show that while optimizing the molecular structure in the liquid phase introduces some quantitative changes, they are minor compared to the gas-phase optimized structures. researchgate.net The solvent environment can, however, exert a strong effect on the electron density distribution within the molecule, which in turn affects properties like redox potentials. researchgate.net
Theoretical protocols have been developed to accurately predict one-electron reduction potentials by combining high-accuracy gas-phase ionization energies with Gibbs free energies of solvation (ΔGsolv). rsc.org Among different implicit solvent models tested (PCM, SMD, and uESE), the SMD (Solvation Model based on Density) model provides the best estimates for the differential solvation energy between the cationic and neutral species, leading to reliable predictions of reduction potentials in both aqueous and non-aqueous media. rsc.org Experimental studies using NMR line-broadening have also probed the solvent dynamical effects on the self-exchange kinetics of the cobaltocenium-cobaltocene couple across a range of organic solvents. dtic.mil
Table 2: Solvents Used in Computational Solvation Energy Studies of Cobaltocene
| Solvent |
|---|
| Water |
| Acetonitrile |
| Methanol |
| Acetone |
Structural and Electronic Transformations Upon Ionization
The removal of an electron from cobaltocene (ionization) to form the cobaltocenium cation [Co(C₅H₅)₂]⁺ induces significant changes in both its geometric and electronic structure. Cobaltocene is a 19-electron complex, making it a stable radical, while the cobaltocenium cation is a very stable 18-electron complex. wikipedia.org
Upon ionization, the neutral cobaltocene molecule, which has a 2E1g ground state in D5h symmetry, undergoes a Jahn-Teller distortion. cityu.edu.hk This distortion lifts the orbital degeneracy, leading to a more stable structure of lower symmetry (C2v). The doubly degenerate e1g* orbitals of the neutral molecule split into a2 (B175372) and b2 orbitals in the C2v symmetry of the cation. cityu.edu.hk
Computational studies have successfully modeled these transformations. Density functional approximations like BP86 and PBE0 have been shown to provide accurate geometries for the neutral cobaltocene molecule, with predicted Co-C and C-C bond lengths that agree well with experimental data. rsc.org Theoretical analysis of the ionized species confirms the structural changes predicted by the Jahn-Teller theorem. cityu.edu.hk The electronic transformation is also profound; the unpaired electron resides in a degenerate e1g* antibonding orbital in neutral cobaltocene, and its removal to form the cation results in a diamagnetic, electronically stable species with a fully occupied valence shell. ibm.com
Table 3: Mentioned Compounds
| Compound Name |
|---|
| bis(cyclopenta-2,4-dien-1-yl)cobalt |
| Cobaltocene |
| Ferrocene |
| Cobaltocenium hexafluoridophosphate |
| Formylcobaltocene |
| Ruthenocene |
| Nickelocene (B73246) |
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Purity |
|---|---|---|
| Temperature | 60–100°C | Higher yield, fewer byproducts |
| Reaction Time | 30–60 min | Balances decomposition risks |
| Solvent System | THF/Hexane (1:3) | Improves crystallization |
Basic: What spectroscopic and structural characterization techniques are most reliable for CoCp₂?
Methodological Answer:
- X-ray Crystallography: Resolves bond lengths and angles (e.g., Co–C distances ~2.05 Å). Requires high-quality single crystals grown via slow diffusion of pentane into THF solutions .
- NMR Spectroscopy: ¹H NMR in C₆D₆ shows Cp ligand resonances at δ 4.2–4.5 ppm. Paramagnetic broadening may occur due to Co(II) impurities.
- UV-Vis Spectroscopy: π→π* transitions of Cp ligands (~300–400 nm) confirm ligand integrity .
Critical Consideration: Cross-validate with elemental analysis (C/Co ratios) to rule out solvent inclusion .
Advanced: How do computational methods like DFT explain CoCp₂’s electronic structure and redox behavior?
Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) or Generalized Gradient Approximations (GGA-PBE) models CoCp₂’s frontier orbitals:
HOMO-LUMO Analysis: Metal-centered d-orbitals (HOMO) and ligand-based π* (LUMO) dictate redox activity.
Spin State Considerations: Compare singlet vs. triplet states to predict magnetic properties. GGA-PBE often underestimates exchange interactions compared to hybrid functionals .
Q. Table 2: DFT Functional Comparison
| Functional | Exchange-Correlation Treatment | Strengths | Limitations |
|---|---|---|---|
| GGA-PBE | Gradient corrections | Cost-effective for large systems | Underestimates band gaps |
| B3LYP | Hybrid (exact + GGA) | Accurate for spin states | Computationally intensive |
Advanced: How can researchers resolve contradictions in reported magnetic properties of CoCp₂ derivatives?
Methodological Answer:
Discrepancies often arise from:
- Sample Purity: Paramagnetic impurities (e.g., Co(II)) skew SQUID magnetometry data. Use EPR to detect free radicals .
- Crystallographic Disorder: Refine X-ray data with twinning models or alternative space groups .
- Computational Assumptions: Compare multiple functionals (e.g., PBE vs. SCAN) to assess sensitivity to electron correlation .
Stepwise Protocol:
Replicate synthesis under strict anhydrous conditions.
Validate purity via ICP-MS and CHN analysis.
Cross-check computational predictions with experimental magnetic susceptibility.
Advanced: What methodological challenges arise in studying CoCp₂’s catalytic applications?
Methodological Answer:
CoCp₂’s catalytic mechanisms (e.g., in C–H activation) require:
In Situ Characterization: Use operando XAFS or IR spectroscopy to track Co oxidation states during catalysis.
Kinetic Isotope Effects (KIE): Compare to distinguish hydrogen abstraction vs. electron-transfer pathways.
Theoretical Modeling: Combine DFT with microkinetic models to map free-energy landscapes .
Pitfalls to Avoid:
- Overlooking solvent effects on transition-state geometries.
- Assuming homogeneous catalysis without leaching tests (e.g., mercury poisoning experiments).
Basic: How should researchers design experiments to ensure reproducibility in CoCp₂ studies?
Methodological Answer:
- Documentation: Report exact stoichiometry, solvent batch numbers, and glovebox O₂/H₂O levels (<1 ppm).
- Control Experiments: Include blank reactions (no Co precursor) to identify ligand decomposition pathways.
- Data Sharing: Publish raw crystallographic data (.cif files) and computational input files .
Q. Table 3: Reproducibility Checklist
| Factor | Best Practice |
|---|---|
| Atmosphere Control | Schlenk line or glovebox |
| Solvent Drying | 3Å molecular sieves, 48h |
| Computational Codes | Open-source scripts (e.g., VASP) |
Advanced: What strategies address discrepancies between experimental and computational bond lengths in CoCp₂?
Methodological Answer:
Thermal Motion Correction: Apply TLS (Translation-Libration-Screw) models in crystallographic refinements to account for dynamic disorder .
DFT Dispersion Corrections: Include Grimme’s D3 correction to model van der Waals interactions in ligand packing .
Experimental Benchmarking: Compare with gas-phase electron diffraction (if available) to isolate solid-state effects.
Example Workflow:
- Optimize geometry using B3LYP-D3/def2-TZVP.
- Compare with X-ray data, adjusting for thermal expansion coefficients.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
